5-Amino-2-methylpyridine
Overview
Description
5-Amino-2-methylpyridine: is an organic compound with the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol . It is a derivative of pyridine, characterized by an amino group at the 5-position and a methyl group at the 2-position of the pyridine ring. This compound is a heterocyclic building block used in the synthesis of various pharmaceutical compounds .
Mechanism of Action
Target of Action
5-Amino-2-methylpyridine is a heterocyclic compound that primarily targets the respiratory system . The compound’s interaction with the respiratory system is crucial for its biological activity.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is hygroscopic , meaning it absorbs moisture from the environment This could potentially affect the compound’s stability and efficacy
Biochemical Analysis
Biochemical Properties
It is known that it can participate in various biochemical reactions due to its amino and methyl groups
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5-Amino-2-methylpyridine is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Amino-2-methylpyridine can be synthesized through several methods. One common method involves the nitration of 2-methylpyridine followed by reduction of the nitro group to an amino group . Another method involves the diazotization of 2-amino-5-methylpyridine followed by substitution reactions .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 2-methyl-5-nitropyridine. This process involves the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to form 2-methylpyridine.
Substitution: It undergoes electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon and hydrogen gas are used.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 2-Methylpyridine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
5-Amino-2-methylpyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Amino-5-methylpyridine
- 2-Amino-6-methylpyridine
- 2-Amino-3-methylpyridine
- 2-Amino-4-methylpyridine
- 4-Amino-2-methylpyridine
Comparison: 5-Amino-2-methylpyridine is unique due to the specific positioning of the amino and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in the synthesis of specific pharmaceutical compounds and other applications .
Properties
IUPAC Name |
6-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-2-3-6(7)4-8-5/h2-4H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENBBJXGCWILBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287854 | |
Record name | 5-Amino-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-14-6 | |
Record name | 5-Amino-2-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3430-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 52872 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3430-14-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.153.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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